molecular formula C21H14ClNO2 B5702443 2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No. B5702443
M. Wt: 347.8 g/mol
InChI Key: NFLDCQKFVYOJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, commonly known as CI-994, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of compounds called benzamides and has been found to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in gene expression. This, in turn, affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CI-994 has been found to have potential therapeutic applications in the treatment of neurological disorders and viral infections. Studies have shown that CI-994 can improve cognitive function in animal models of Alzheimer's disease and enhance the survival of neurons in models of Parkinson's disease. CI-994 has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of CI-994 is its ability to inhibit the growth of a wide range of cancer cells, making it a promising candidate for cancer therapy. However, like all drugs, CI-994 has its limitations. One of the main limitations is its toxicity, which can limit its use in clinical settings. Additionally, CI-994 has been found to have off-target effects, which can complicate its use in research studies.

Future Directions

Despite its limitations, CI-994 has shown great promise in various scientific research studies. Future research directions could include the development of more potent and selective HDAC inhibitors based on the structure of CI-994. Additionally, further studies are needed to explore the potential therapeutic applications of CI-994 in neurological disorders and viral infections. Finally, more research is needed to better understand the mechanism of action of CI-994 and its effects on cellular processes.

Synthesis Methods

The synthesis of CI-994 involves a multi-step process that begins with the reaction of 4-chloroaniline with phthalic anhydride to form the intermediate compound 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form the final product, CI-994.

Scientific Research Applications

CI-994 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of a wide range of cancer cells, including leukemia, breast, lung, and colon cancer cells. CI-994 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CI-994 can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

2-(4-chloroanilino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-15-10-12-16(13-11-15)23-21(14-6-2-1-3-7-14)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLDCQKFVYOJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloroanilino)-2-phenylindene-1,3-dione

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